molecular formula C21H18BrNO4S B12738723 4-(4-Bromophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid CAS No. 116759-17-2

4-(4-Bromophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid

Cat. No.: B12738723
CAS No.: 116759-17-2
M. Wt: 460.3 g/mol
InChI Key: BKUCFGPQJKZBMH-ONNFQVAWSA-N
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Description

4-(4-Bromophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromophenyl group, a dimethoxyphenyl group, and a thiazole ring, which are connected through an ethenyl linkage and an acetic acid moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid.

    Formation of the Ethenyl Linkage: The ethenyl linkage can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid
  • 4-(4-Fluorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid
  • 4-(4-Methylphenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid

Uniqueness

4-(4-Bromophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. The combination of the thiazole ring and the dimethoxyphenyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

116759-17-2

Molecular Formula

C21H18BrNO4S

Molecular Weight

460.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C21H18BrNO4S/c1-26-16-9-3-13(11-17(16)27-2)4-10-19-23-21(18(28-19)12-20(24)25)14-5-7-15(22)8-6-14/h3-11H,12H2,1-2H3,(H,24,25)/b10-4+

InChI Key

BKUCFGPQJKZBMH-ONNFQVAWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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